molecular formula C9H9F6N3O4S B2575119 5-(Aminomethyl)-1H-pyrimidine-2-thione;2,2,2-trifluoroacetic acid CAS No. 2411223-62-4

5-(Aminomethyl)-1H-pyrimidine-2-thione;2,2,2-trifluoroacetic acid

Cat. No.: B2575119
CAS No.: 2411223-62-4
M. Wt: 369.24
InChI Key: UHXKAAKFIFOXOD-UHFFFAOYSA-N
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Description

Aminomethyl group in organic chemistry is a functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The aminomethyl group consists of a nitrogen atom bonded to a methylene group, which can further bond to other atoms or groups of atoms . Pyrimidine is a six-membered ring with nitrogen atoms at positions 1 and 3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its molecular weight, solubility, melting point, boiling point, and reactivity. These properties are determined by the structure of the compound and the atoms it contains .

Scientific Research Applications

Chemistry of Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, notably 5-fluorouracil (5-FU), are pivotal in cancer treatment, with 5-FU treating over 2 million cancer patients annually. Research delves into 5-FU synthesis methods, including radioactive and stable isotope incorporation for studying metabolism and biodistribution. New insights into how fluorinated pyrimidines (FPs) influence nucleic acid structure and dynamics have emerged from computational and experimental studies. Beyond thymidylate synthase inhibition, recent studies have identified new roles for RNA modifying enzymes affected by FPs, highlighting potential for more precise cancer treatment applications in the era of personalized medicine (Gmeiner, 2020).

Synthesis of Pyranopyrimidine Derivatives

Pyranopyrimidine derivatives, particularly 5H-pyrano[2,3-d]pyrimidine scaffolds, have shown significant medicinal and pharmaceutical industry applications due to their bioavailability and broad synthetic applications. Research has focused on synthetic pathways for developing various derivatives through one-pot multicomponent reactions using hybrid catalysts. This review underscores the importance of hybrid catalysts from 1992 to 2022 for synthesizing pyranopyrimidine scaffolds, offering insights into catalytic applications for developing lead molecules (Parmar, Vala, & Patel, 2023).

Pyrimidine Appended Optical Sensors

Pyrimidine derivatives have been utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for optical sensor applications. This review covers various pyrimidine-based optical sensors from 2005 to 2020, highlighting their significant biological and medicinal applications. The competency of these derivatives as sensing probes indicates their potential in developing advanced optical sensors for diverse applications (Jindal & Kaur, 2021).

Anti-inflammatory Activities of Pyrimidines

Pyrimidines exhibit a wide range of pharmacological effects, including anti-inflammatory properties. This review summarizes recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. It highlights the mechanisms by which pyrimidines exert their anti-inflammatory effects, such as inhibiting key inflammatory mediators and enzymes. The review also provides guidelines for developing new pyrimidine analogs as anti-inflammatory agents with enhanced activities and minimal toxicity (Rashid et al., 2021).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. This information is not available for “5-(Aminomethyl)-1H-pyrimidine-2-thione;2,2,2-trifluoroacetic acid” in the sources I found .

Properties

IUPAC Name

5-(aminomethyl)-1H-pyrimidine-2-thione;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S.2C2HF3O2/c6-1-4-2-7-5(9)8-3-4;2*3-2(4,5)1(6)7/h2-3H,1,6H2,(H,7,8,9);2*(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITBQWOCOKVTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=S)N1)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F6N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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